3-Desoxifructuosa

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-deoxyfructose has been explored through various methodologies. A notable method involves the transformation of D-fructose through a group transfer process that includes steps like radical cyclization onto a carbonyl group followed by fragmentation, eventually leading to the formation of 3-deoxyfructose. This process, highlighted by its tin-free and environmentally benign conditions, presents a practical approach to synthesizing 3-deoxy-L-ketohexoses, including 3-deoxyfructose (Tai‐Ni Lu & Che-Chien Chang, 2016).

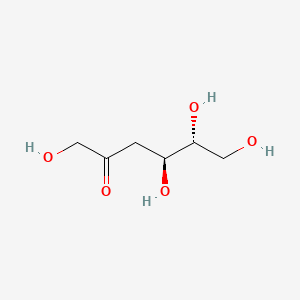

Molecular Structure Analysis

3-Deoxyfructose's molecular structure has been characterized, showing significant differences in hydrogen bonding compared to D-fructose. In its β-D-pyranose form, 3-deoxyfructose demonstrates unique intermolecular bonding not seen in its parent molecule, fructose. This difference in structure influences its physical and chemical behaviors, particularly in solution (W. Szarek, A. Roszak, G. Crone, & O. Martin, 1997).

Chemical Reactions and Properties

3-Deoxyfructose participates in reactions indicative of its reduced sugar nature. It serves as an intermediate in the Maillard reaction, contributing to the browning of proteins and other polymers. Its formation and metabolism in biological systems, such as human plasma and urine, suggest its role in physiological processes and potential implications in conditions like diabetes (K. J. Knecht, M. Feather, & J. Baynes, 1992).

Physical Properties Analysis

The physical properties of 3-deoxyfructose, including its solubility, crystalline form, and sweetness, have been studied. In aqueous solutions, it exists as a complex mixture of tautomeric forms, with the β-D-pyranose form being predominant. The absence of the hydroxyl group at C-3 affects its sweetness, making it less sweet than D-fructose. These properties are crucial for understanding its behavior in various applications and its potential as a sweetener (W. Szarek, R. Rafka, Te-Fang Yang, & O. Martin, 1995).

Chemical Properties Analysis

The chemical properties of 3-deoxyfructose, such as its reactivity and stability in various conditions, are shaped by its molecular structure. It has been identified as an intermediate in the Maillard reaction in vivo, suggesting its participation in advanced glycation end-product formation. This reactivity has implications for understanding the compound's role in biological systems and its potential effects on human health (K. Wells-Knecht, T. Lyons, D. McCance, S. Thorpe, M. Feather, & J. Baynes, 1994).

Aplicaciones Científicas De Investigación

Investigación sobre la diabetes

Se ha encontrado que las concentraciones de 3-Desoxifructuosa están aumentadas en el plasma y la orina de pacientes diabéticos . Se forma a partir de la 3-Desoxiglucosona (3-DG), un azúcar dicarbonílico reactivo que es un intermediario clave en la polimerización no enzimática y el pardeamiento de las proteínas por la glucosa . El aumento de las concentraciones de this compound en el plasma y la orina durante la hiperglucemia sugiere que se forman cantidades mayores de 3-DG en el cuerpo durante la diabetes .

Fermentación de la cerveza

La this compound desempeña un papel en la fermentación de la cerveza. En un estudio, se encontró que las cepas de levadura de cerveza inducían una degradación más rápida de la 3-DG en el mosto de Pilsner y eran más resistentes al estrés frente a la 3-DG en comparación con las levaduras aisladas de hábitats naturales . El aumento de la formación de this compound por las cepas de levadura de cerveza sugiere una adaptación de las levaduras utilizadas tecnológicamente a la metabolización de los compuestos dicarbonílicos .

Estudios dietéticos

Se han realizado estudios para analizar la influencia dietética de la 3-DG en la excreción urinaria de sus metabolitos, a saber, la this compound y el ácido 2-ceto-3-desoxiglucónico . Esto ayuda a comprender el impacto de la dieta en el metabolismo de estos compuestos .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(4S,5R)-1,4,5,6-tetrahydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-4(9)1-5(10)6(11)3-8/h5-8,10-11H,1-3H2/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFWZSUJNURRMW-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)O)O)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H](CO)O)O)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210988 | |

| Record name | 3-Deoxyhexulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Deoxyfructose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005876 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

6196-57-2 | |

| Record name | 3-Deoxy-D-fructose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6196-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Deoxyhexulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006196572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deoxyhexulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Deoxyfructose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005876 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

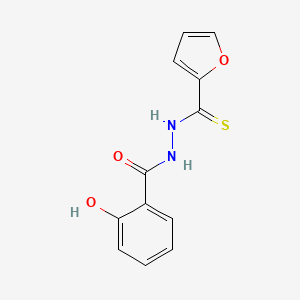

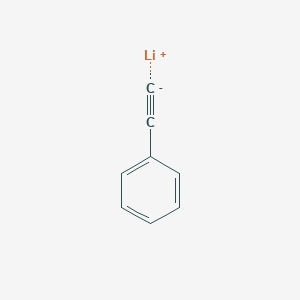

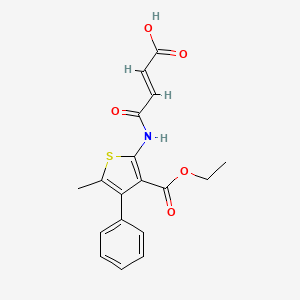

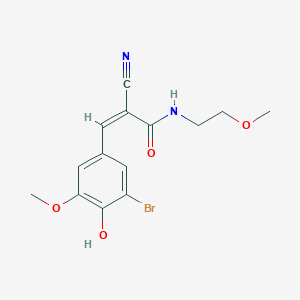

Feasible Synthetic Routes

Q & A

A: 3-Deoxyfructose (3-DF) is a key metabolite of 3-DG, a reactive dicarbonyl sugar formed during glycation. [, , , ] 3-DG is considered cytotoxic and implicated in diabetic complications. [, , ] Enzymatic reduction of 3-DG by NADPH-dependent 2-oxoaldehyde reductases leads to the formation of the less reactive 3-DF. [, , ] This metabolic conversion is considered a detoxification pathway for 3-DG. [, ]

A: Research suggests that measuring 3-DF levels in plasma and urine could be valuable for indirectly assessing 3-DG production in vivo. [, ] Increased 3-DF concentrations in diabetic patients compared to controls, along with strong correlations between 3-DF and markers like HbA1c and urinary Fructoselysine (FL), support this notion. [, ]

A: 3-DF primarily originates from the metabolism of dietary 3-DG and the reduction of endogenously produced 3-DG. [, , ] Consuming foods rich in Maillard reaction products, like honey, can significantly elevate urinary 3-DF excretion. [] Metabolic pathways like the fructose-3-phosphokinase pathway also contribute to 3-DG production, subsequently impacting 3-DF levels. [, ]

A: While 3-DF itself is considered less reactive than its precursor 3-DG, research indicates a potential connection with diabetic complications. [] Studies observed an inverse correlation between plasma 3-DF and urinary albumin excretion (UAE), a marker of diabetic nephropathy. [] Additionally, individuals with progressing retinopathy exhibited lower plasma 3-DF levels compared to non-progressors. []

A: Limited information is available on the further metabolism of 3-DF in humans. Some studies suggest it might be phosphorylated by hexokinase, although this seems less efficient compared to the phosphorylation of other sugars like 3-deoxyglucose. [] More research is needed to fully elucidate the metabolic fate of 3-DF.

A: Current research primarily focuses on enzymes involved in 3-DF formation, such as NADPH-dependent 2-oxoaldehyde reductases. [, , ] Specific enzymes responsible for the degradation or further metabolism of 3-DF haven't been extensively characterized yet.

A: Yes, dietary choices can significantly impact 3-DF levels. [] Restricting the intake of 3-DG and other Maillard reaction products, as seen in a "raw food" diet, can reduce urinary 3-DF excretion by approximately 50%. [] Conversely, consuming foods rich in these compounds, like honey, leads to a notable increase in 3-DF excretion. []

A: Yeast, particularly Saccharomyces cerevisiae, plays a crucial role in fermenting beverages like beer and wine. [, ] Investigating the yeast metabolism of 3-DG and the formation of 3-DF provides insights into the influence of these compounds on the final product quality and potential implications for human consumption. [, ]

A: High-performance liquid chromatography (HPLC) coupled with UV detection is commonly used for quantifying 3-DF in various matrices, including urine, plasma, and beverages. [, ] Gas chromatography-mass spectrometry (GC-MS) serves as a complementary technique for identification and quantification. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(3,5-Dichloro-4-ethoxyphenyl)-oxomethyl]amino]benzoic acid](/img/structure/B1226546.png)

![(1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B1226547.png)

![N-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B1226549.png)

![1-[(2-chlorophenyl)methyl]-3-methyl-N-(4-methyl-2-thiazolyl)-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1226550.png)

![N-(3,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-2-benzofuro[3,2-d]pyrimidinyl)thio]acetamide](/img/structure/B1226553.png)

![ethyl 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]acetate](/img/structure/B1226554.png)

![4-[[4-[(Z)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B1226556.png)

![N-[[2-(1-cyclohexenyl)ethylamino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1226559.png)

![3-[2-(2-furanylmethylamino)-2-oxoethoxy]-N-(2-methoxy-5-methylphenyl)-2-naphthalenecarboxamide](/img/structure/B1226563.png)